molecular formula C4H6ClN3S B3308353 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine CAS No. 937675-08-6

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine

Cat. No. B3308353
CAS RN: 937675-08-6
M. Wt: 163.63 g/mol
InChI Key: XARMPZJJTQIFTQ-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine (CDTA) is an organic compound belonging to the class of thiadiazoles. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. CDTA is used extensively in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, agricultural chemicals, and other industrial products. CDTA is also used as a ligand in coordination chemistry, as an inhibitor of enzymes, and as a reactant in organic synthesis.

Scientific Research Applications

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and other industrial products. 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine has also been used as a ligand in coordination chemistry, as an inhibitor of enzymes, and as a reactant in organic synthesis.

Mechanism of Action

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine has been used in a variety of scientific research applications. In coordination chemistry, 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine acts as a ligand to bind metal ions, allowing for the formation of metal complexes. In enzymatic reactions, 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine acts as an inhibitor, blocking the activity of the enzyme. In organic synthesis, 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine acts as a reactant, allowing for the formation of new compounds.
Biochemical and Physiological Effects
4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine has been studied for its biochemical and physiological effects in various organisms. In humans, it has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase. In plants, 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine has been shown to have a weak inhibitory effect on the enzyme nitrate reductase. In insects, 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from readily available starting materials. It is also soluble in a variety of solvents and can be easily separated from other compounds. However, 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine has several limitations for use in laboratory experiments. It is not very stable and can decompose in the presence of light and air. It is also toxic in high concentrations and should be handled with care.

Future Directions

There are several potential future directions for research involving 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine. One potential direction is to explore its use in the synthesis of new organic compounds. Another potential direction is to explore its use as a ligand in coordination chemistry and as an inhibitor of enzymes. Additionally, further research could be done to explore its biochemical and physiological effects in various organisms. Finally, further research could be done to explore the potential advantages and limitations of using 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine in laboratory experiments.

properties

IUPAC Name

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3S/c1-8(2)4-3(5)6-9-7-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARMPZJJTQIFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NSN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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